molecular formula C14H23NO6S B2699579 2-O-Tert-butyl 8-O-ethyl (8S)-6,6-dioxo-6lambda6-thia-2-azaspiro[3.4]octane-2,8-dicarboxylate CAS No. 1453315-58-6

2-O-Tert-butyl 8-O-ethyl (8S)-6,6-dioxo-6lambda6-thia-2-azaspiro[3.4]octane-2,8-dicarboxylate

Cat. No.: B2699579
CAS No.: 1453315-58-6
M. Wt: 333.4
InChI Key: QNAYPBUXUZAOJQ-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-O-Tert-butyl 8-O-ethyl (8S)-6,6-dioxo-6lambda6-thia-2-azaspiro[34]octane-2,8-dicarboxylate is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-O-Tert-butyl 8-O-ethyl (8S)-6,6-dioxo-6lambda6-thia-2-azaspiro[3.4]octane-2,8-dicarboxylate involves multiple steps, typically starting with the preparation of the spirocyclic core. . The reaction conditions often involve the use of strong bases and solvents such as tetrahydrofuran (THF) to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and recrystallization are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-O-Tert-butyl 8-O-ethyl (8S)-6,6-dioxo-6lambda6-thia-2-azaspiro[3.4]octane-2,8-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the tert-butyl and ethyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a strong base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-O-Tert-butyl 8-O-ethyl (8S)-6,6-dioxo-6lambda6-thia-2-azaspiro[3.4]octane-2,8-dicarboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 2-O-Tert-butyl 8-O-ethyl (8S)-6,6-dioxo-6lambda6-thia-2-azaspiro[3.4]octane-2,8-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-O-Tert-butyl 8-O-ethyl (8S)-6,6-dioxo-6lambda6-thia-2-azaspiro[3.4]octane-2,8-dicarboxylate is unique due to its specific spirocyclic structure and the presence of both tert-butyl and ethyl groups. This combination of features imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

IUPAC Name

2-O-tert-butyl 8-O-ethyl (8S)-6,6-dioxo-6λ6-thia-2-azaspiro[3.4]octane-2,8-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO6S/c1-5-20-11(16)10-6-22(18,19)9-14(10)7-15(8-14)12(17)21-13(2,3)4/h10H,5-9H2,1-4H3/t10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNAYPBUXUZAOJQ-SNVBAGLBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CS(=O)(=O)CC12CN(C2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H]1CS(=O)(=O)CC12CN(C2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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